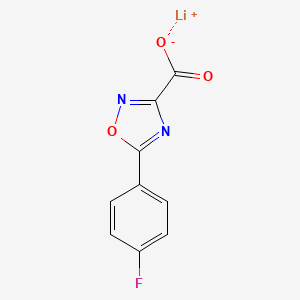

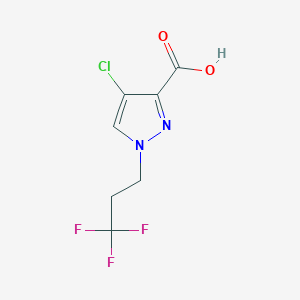

![molecular formula C18H18Cl2N2O3S B2905938 2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 419558-42-2](/img/structure/B2905938.png)

2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-(2,4-dichlorophenoxy)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of 2-(2,4-dichlorophenoxy)acetic acid . These compounds are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .

Synthesis Analysis

The synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products were obtained in 58–72% yield .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

2-(2,4-dichlorophenoxy)acetic acid and its derivatives have shown promise as anti-inflammatory agents. Specifically, this compound selectively inhibits the COX-2 enzyme, which plays a crucial role in inflammation. Researchers have synthesized a series of new derivatives by combining 2-(2,4-dichlorophenoxy)acetic acid with N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. The synthesis method involves adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide, resulting in the formation of these novel compounds .

Molecular Docking Studies

To assess the potential of these synthesized compounds as anti-inflammatory agents, molecular docking studies were conducted. The researchers used the AutoDock Vina program based on the PyRx 0.8 platform. They prepared the enzyme structure (PDB ID: 4M11, Mus musculus) and the structures of potential inhibitors using the Chimera 1.14 and ArgusLab 4.0.1 programs, respectively. The results indicated that the synthesized compounds effectively interact with the active site of COX-2, surpassing the strength of the complex formed with 2-(2,4-dichlorophenoxy)acetic acid .

Mecanismo De Acción

These compounds are capable of selectively inhibiting the COX-2 enzyme . According to the results of molecular docking, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O3S/c19-10-6-7-13(12(20)8-10)25-9-15(23)22-18-16(17(21)24)11-4-2-1-3-5-14(11)26-18/h6-8H,1-5,9H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBOBFMNQSJRMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2905860.png)

![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2905861.png)

![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-methylbenzamide](/img/structure/B2905863.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2905865.png)

![3-[(4-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B2905867.png)

![3-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905873.png)

![6-((2,5-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2905877.png)

![3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2905878.png)